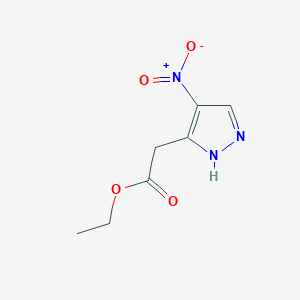

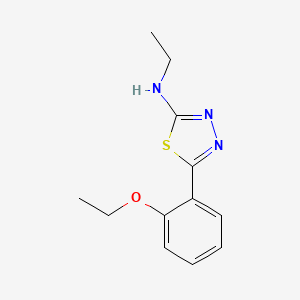

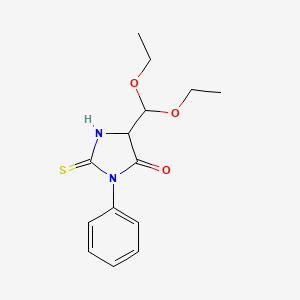

![molecular formula C12H9F2N3O3S B1327076 3-(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid CAS No. 1142209-39-9](/img/structure/B1327076.png)

3-(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid

Overview

Description

Synthesis Analysis

The synthesis of derivatives of 3-(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid involves the use of N,N-disubstituted β-amino acids with thiazole, aromatic, and heterocyclic substituents. These compounds are synthesized from N-phenyl-N-thiocarbamoyl-β-alanine by the Hantzsch method, which is a classical method for synthesizing thiazole derivatives. The process can also yield derivatives with hydrazone fragments, which have shown discrete antimicrobial activity. One of the derivatives, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, was found to promote rapeseed growth, indicating potential agricultural applications .

Molecular Structure Analysis

The molecular structure of related 1,3,4-thiadiazole compounds has been characterized using various spectroscopic techniques, including FT-IR, NMR, and HRMS, as well as single-crystal X-ray diffraction. For instance, the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined to crystallize in the orthorhombic space group with specific unit cell parameters. The electronic properties, including bond lengths, bond angles, and torsion angles, were calculated using density functional theory (DFT) methods, showing a good correlation with experimental data. The presence of N-H…N hydrogen bonding and strong conjugative interactions were suggested by NBO analysis, indicating that the molecule becomes more polarized due to the movement of π-electron cloud from donor to acceptor .

Chemical Reactions Analysis

The reactivity of 1,3,4-thiadiazole derivatives can be explored through their interactions with enzymes. For example, the X-ray crystal structures of thiadiazole-sulfonamide moieties in complex with human carbonic anhydrase isozyme II have been reported. These structures reveal how the thiadiazole-sulfonamide moiety binds to the zinc ion and interacts with specific amino acid residues within the enzyme. This information is crucial for designing better inhibitors of these zinc-containing enzymes . Additionally, 3-mercaptobutanoic acid-nitrile imine adducts can undergo cyclocondensation to form 1,3,4-thiadiazol-2-(3H)-ones and -2(3H)-thiones, with the elimination of the propionate moiety, as confirmed by analytical and spectral data .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives are influenced by their molecular structure. The crystal structure analysis provides insights into the solid-state properties, while the DFT calculations help understand the electronic properties. The molecular electrostatic potential map and frontier molecular orbitals (HOMO and LUMO) analysis can predict the reactivity and stability of these compounds. The first-order hyperpolarizability indicates potential applications in nonlinear optics (NLO) materials. The UV absorption peak suggests electronic transitions that could be relevant for photophysical properties . The ADME prediction for novel thiadiazole derivatives indicates good drug-like properties, which is essential for their potential use as anticancer agents .

Scientific Research Applications

Synthesis and Spectroscopic Identification

- A study by Azeez and Hamad (2017) focused on the synthesis of compounds containing the 1,3,4-thiadiazole unit, which is structurally related to 3-(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid. This research underscores the significance of thiadiazole derivatives in the development of novel compounds with potential applications in various fields (Azeez & Hamad, 2017).

Biological Activity of Thiadiazole Derivatives

- Bülbül, Kasımoğulları, and Küfrevioğlu (2008) investigated the inhibitory effects of thiadiazole derivatives, similar in structure to 3-(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid, on carbonic anhydrase isoenzymes. Their findings suggest the potential of these derivatives as inhibitors in medical applications (Bülbül, Kasımoğulları, & Küfrevioğlu, 2008).

Antimicrobial Properties

- Research by Pund et al. (2020) on the synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives from propanoic acid compounds revealed significant antimicrobial activities. These findings highlight the potential of thiadiazole derivatives, such as 3-(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid, in antimicrobial applications (Pund et al., 2020).

Synthesis and Antiviral Activity

- Chen et al. (2010) explored the synthesis of thiadiazole sulfonamide derivatives, sharing a core structure with the compound . They discovered certain antiviral activities against tobacco mosaic virus, suggesting a potential application of thiadiazole derivatives in antiviral research (Chen et al., 2010).

properties

IUPAC Name |

3-[5-[(3,4-difluorophenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2N3O3S/c13-7-2-1-6(5-8(7)14)15-11(20)12-17-16-9(21-12)3-4-10(18)19/h1-2,5H,3-4H2,(H,15,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIVJPUGMAKLECN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C2=NN=C(S2)CCC(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

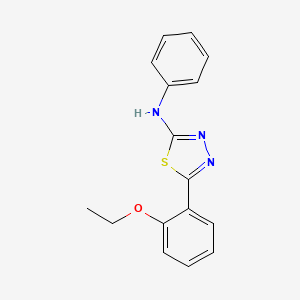

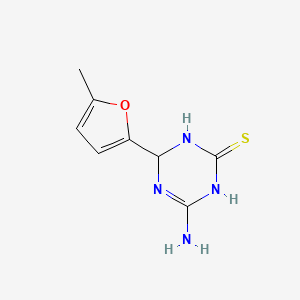

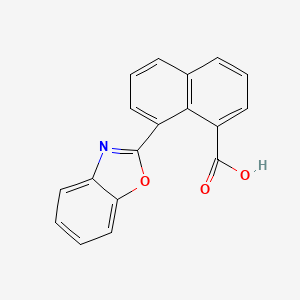

![[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327006.png)

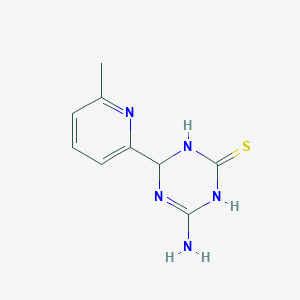

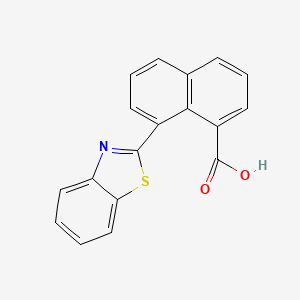

![[2-(Ethylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl] acetic acid](/img/structure/B1327007.png)

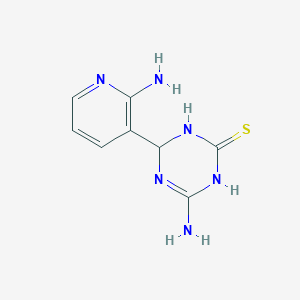

![4-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1327012.png)